molecular formula C19H20N6O2 B11022193 N-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B11022193
M. Wt: 364.4 g/mol
InChI Key: RAHAAARGLGRDOU-INIZCTEOSA-N
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Description

N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazine ring with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

N-{3-[(2S)-2-(1H-13-BENZODIAZOL-2-YL)PYRROLIDIN-1-YL]-3-OXOPROPYL}PYRAZINE-2-CARBOXAMIDE is unique due to its specific combination of a pyrazine ring and a benzodiazole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H20N6O2/c26-17(7-8-22-19(27)15-12-20-9-10-21-15)25-11-3-6-16(25)18-23-13-4-1-2-5-14(13)24-18/h1-2,4-5,9-10,12,16H,3,6-8,11H2,(H,22,27)(H,23,24)/t16-/m0/s1

InChI Key

RAHAAARGLGRDOU-INIZCTEOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1CC(N(C1)C(=O)CCNC(=O)C2=NC=CN=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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